molecular formula C36H50N2O6S2 B4331703 N1,N5-BIS[2-(ADAMANTAN-1-YLOXY)ETHYL]-N1,N5-DIMETHYLNAPHTHALENE-1,5-DISULFONAMIDE

N1,N5-BIS[2-(ADAMANTAN-1-YLOXY)ETHYL]-N1,N5-DIMETHYLNAPHTHALENE-1,5-DISULFONAMIDE

Cat. No.: B4331703
M. Wt: 670.9 g/mol
InChI Key: KXOXRSBSHQYZMF-UHFFFAOYSA-N
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Description

N,N’-bis[2-(1-adamantyloxy)ethyl]-N,N’-dimethylnaphthalene-1,5-disulfonamide is a complex organic compound that features adamantane and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[2-(1-adamantyloxy)ethyl]-N,N’-dimethylnaphthalene-1,5-disulfonamide typically involves multiple steps. One common route includes the reaction of naphthalene-1,5-disulfonyl chloride with 2-(1-adamantyloxy)ethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then reacted with dimethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[2-(1-adamantyloxy)ethyl]-N,N’-dimethylnaphthalene-1,5-disulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.

    Reduction: The sulfonamide groups can be reduced to amines under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Adamantanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N,N’-bis[2-(1-adamantyloxy)ethyl]-N,N’-dimethylnaphthalene-1,5-disulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N,N’-bis[2-(1-adamantyloxy)ethyl]-N,N’-dimethylnaphthalene-1,5-disulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its adamantane and naphthalene moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis[2-(1-adamantyloxy)ethyl]-N,N’-dimethylbenzene-1,4-disulfonamide
  • N,N’-bis[2-(1-adamantyloxy)ethyl]-N,N’-dimethylpyridine-2,6-disulfonamide

Uniqueness

N,N’-bis[2-(1-adamantyloxy)ethyl]-N,N’-dimethylnaphthalene-1,5-disulfonamide is unique due to the presence of both adamantane and naphthalene moieties, which confer distinct structural and functional properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds that may only contain one of these moieties.

Properties

IUPAC Name

1-N,5-N-bis[2-(1-adamantyloxy)ethyl]-1-N,5-N-dimethylnaphthalene-1,5-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50N2O6S2/c1-37(9-11-43-35-19-25-13-26(20-35)15-27(14-25)21-35)45(39,40)33-7-3-6-32-31(33)5-4-8-34(32)46(41,42)38(2)10-12-44-36-22-28-16-29(23-36)18-30(17-28)24-36/h3-8,25-30H,9-24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOXRSBSHQYZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC12CC3CC(C1)CC(C3)C2)S(=O)(=O)C4=CC=CC5=C4C=CC=C5S(=O)(=O)N(C)CCOC67CC8CC(C6)CC(C8)C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1,N5-BIS[2-(ADAMANTAN-1-YLOXY)ETHYL]-N1,N5-DIMETHYLNAPHTHALENE-1,5-DISULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N1,N5-BIS[2-(ADAMANTAN-1-YLOXY)ETHYL]-N1,N5-DIMETHYLNAPHTHALENE-1,5-DISULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N1,N5-BIS[2-(ADAMANTAN-1-YLOXY)ETHYL]-N1,N5-DIMETHYLNAPHTHALENE-1,5-DISULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N1,N5-BIS[2-(ADAMANTAN-1-YLOXY)ETHYL]-N1,N5-DIMETHYLNAPHTHALENE-1,5-DISULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N1,N5-BIS[2-(ADAMANTAN-1-YLOXY)ETHYL]-N1,N5-DIMETHYLNAPHTHALENE-1,5-DISULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N1,N5-BIS[2-(ADAMANTAN-1-YLOXY)ETHYL]-N1,N5-DIMETHYLNAPHTHALENE-1,5-DISULFONAMIDE

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